Ácido (2-((benciloxi)carbonil)-1,2,3,4-tetrahidroisoquinolin-6-il)borónico

Descripción general

Descripción

“(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds . They have been used in the synthesis of a variety of bioactive compounds .

Molecular Structure Analysis

The molecular structure of boronic acids is unique and versatile. Boronic acids are most commonly studied boron compound in organic chemistry . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are used in the Pd-catalyzed C─C Suzuki-Miyaura couplings, which brought boronate esters into vogue . Other transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties. They are usually considered as non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de investigación científica del ácido (2-((benciloxi)carbonil)-1,2,3,4-tetrahidroisoquinolin-6-il)borónico

Acoplamiento cruzado de Suzuki–Miyaura: La reacción de acoplamiento cruzado de Suzuki–Miyaura (SM) es un método fundamental en química orgánica para formar enlaces carbono-carbono. Este compuesto, como reactivo organoborónico, juega un papel crucial en la facilitación del acoplamiento SM en condiciones suaves y tolerantes a los grupos funcionales. Su estabilidad y facilidad de preparación lo convierten en un candidato ideal para crear moléculas orgánicas complejas, particularmente en la síntesis farmacéutica .

Aplicaciones de detección: Los ácidos borónicos, incluido este derivado, son conocidos por su capacidad de formar complejos covalentes reversibles con dioles y otras bases de Lewis. Esta propiedad se aprovecha en el desarrollo de sensores para detectar azúcares, como la glucosa, que es vital para el control de la diabetes. Además, pueden detectar otras sustancias biológicas como las catecolaminas, que incluyen neurotransmisores como la dopamina .

Etiquetado biológico y manipulación de proteínas: La interacción de los ácidos borónicos con los dioles también se utiliza en el etiquetado biológico y la manipulación de proteínas. Este compuesto se puede usar para modificar proteínas o para etiquetar células, lo cual es esencial para varios ensayos biológicos y para rastrear procesos celulares en tiempo real .

Desarrollo terapéutico: La reactividad única de los ácidos borónicos con los azúcares y otras moléculas biológicas abre caminos para aplicaciones terapéuticas. Esto incluye el desarrollo de fármacos que contienen boro que pueden dirigirse a vías biológicas específicas o servir como inhibidores del proteasoma en la terapia del cáncer .

Tecnologías de separación: En química analítica, los ácidos borónicos se utilizan en tecnologías de separación debido a su unión selectiva a cis-dioles. Este compuesto se puede emplear en cromatografía y electroforesis para separar mezclas complejas en función de la presencia de grupos funcionales específicos .

Ciencia de los materiales: Los derivados de ácido borónico son integrales en la ciencia de los materiales, particularmente en la creación de polímeros y micropartículas. Se pueden utilizar para construir materiales con propiedades de unión específicas o para crear sistemas sensibles que liberan sustancias como la insulina en respuesta a los niveles de glucosa .

Síntesis de derivados de ácido borínico: Los avances recientes en la síntesis orgánica han destacado métodos para convertir los ácidos borónicos en derivados de ácido borínico. Estos derivados tienen su propio conjunto de aplicaciones, que incluyen servir como intermediarios en la síntesis de compuestos orgánicos más complejos .

Captura electrofílica: Este compuesto puede participar en reacciones de captura electrofílica donde los intermediarios de arilmetales se capturan utilizando ésteres de borato. Este proceso es significativo en la síntesis de compuestos aromáticos, que son estructuras fundamentales en muchos productos farmacéuticos y materiales orgánicos .

Direcciones Futuras

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . With the demystification of the toxicity of boron-containing compounds, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mecanismo De Acción

Target of Action

The primary target of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is the formation of new carbon-carbon bonds . This is achieved through the SM cross-coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .

Action Environment

The action of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is influenced by environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is known to be environmentally benign . .

Análisis Bioquímico

Biochemical Properties

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with various enzymes and proteins, including proteases and kinases, by forming reversible covalent bonds with their active sites. The boronic acid moiety of the compound is known to interact with serine residues in the active sites of serine proteases, leading to enzyme inhibition. Additionally, (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its biochemical utility .

Cellular Effects

The effects of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid has been observed to impact cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound binds to the active sites of enzymes, particularly those with serine residues, through its boronic acid moiety. This binding leads to enzyme inhibition by preventing substrate access to the active site. Additionally, (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid have been observed to change over time. The stability of this compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid remains stable for extended periods under controlled conditions, but its activity may diminish over time due to hydrolysis or oxidation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained enzyme inhibition and altered cellular processes .

Dosage Effects in Animal Models

The effects of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. Threshold effects have been identified, where a specific dosage range results in optimal enzyme inhibition without adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical applications .

Transport and Distribution

The transport and distribution of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins .

Subcellular Localization

The subcellular localization of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes. The precise localization of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid determines its biochemical effects and therapeutic potential .

Propiedades

IUPAC Name |

(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BNO4/c20-17(23-12-13-4-2-1-3-5-13)19-9-8-14-10-16(18(21)22)7-6-15(14)11-19/h1-7,10,21-22H,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSGRDXULDECTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

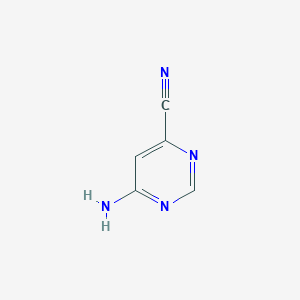

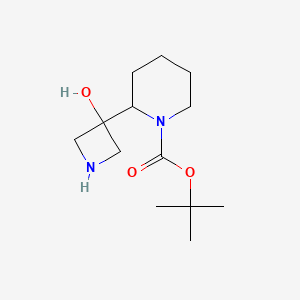

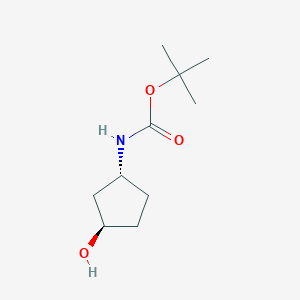

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)

![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)

![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)